2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and a carboxamide group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with a variety of targets within the body.
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide plays a significant role in various biochemical reactions. The thiazole ring in its structure is known to interact with several enzymes and proteins, facilitating a range of biochemical processes. For instance, thiazole derivatives have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage in cells. Additionally, the compound’s furan ring may contribute to its ability to interact with other biomolecules, enhancing its overall biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives are known to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, the compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring in the compound can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition or activation . For instance, the compound may inhibit the activity of enzymes involved in DNA replication, thereby exerting cytotoxic effects on rapidly dividing cells. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo oxidative degradation, leading to the formation of inactive metabolites . This degradation can affect the compound’s efficacy in long-term experiments. Additionally, prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with cellular membranes and disruption of membrane integrity. Additionally, high doses of the compound may lead to oxidative stress and mitochondrial dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can also influence its pharmacokinetics and bioavailability, affecting its overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, the compound can bind to plasma proteins, such as albumin, affecting its distribution and accumulation in tissues. The compound’s lipophilicity also influences its ability to cross biological membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, the compound can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, the compound can affect mitochondrial respiration and energy production. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .
The furan ring can be synthesized via the Paal-Knorr synthesis, where 1,4-diketones are cyclized in the presence of an acid catalyst . The final step involves coupling the thiazole and furan rings through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane complexes.
Substitution: Halogens, nitro compounds.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide: Unique due to the combination of furan and thiazole rings.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Furan derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the presence of both furan and thiazole rings, which confer a wide range of chemical reactivity and biological activity .
Properties
IUPAC Name |
2,5-dimethyl-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-11-7-5-6-8-15(11)19-21-13(3)17(24-19)10-20-18(22)16-9-12(2)23-14(16)4/h5-9H,10H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSKEZPQFIKEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=C(OC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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